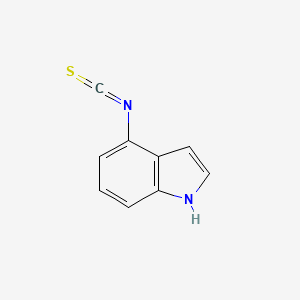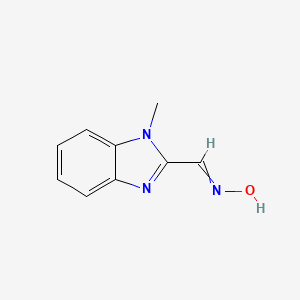![molecular formula C32H22Cl2N10Na2O6S2 B8521816 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 37138-23-1](/img/structure/B8521816.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt is a complex organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazinylamino groups, making it a versatile chemical with multiple functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt typically involves the following steps:
Formation of the Benzenesulfonic Acid Derivative: This involves the sulfonation of benzene to produce benzenesulfonic acid.
Introduction of the Ethenediyl Linkage: The ethenediyl group is introduced through a reaction with an appropriate alkene, often under conditions that promote the formation of the double bond.
Attachment of the Triazinylamino Groups: The triazinylamino groups are attached through a series of nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by phenylamino groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonic acid groups, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can occur at the triazinylamino groups, potentially converting them into amine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine rings, where the chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and proteins. The triazinylamino groups can form stable complexes with enzyme active sites, inhibiting their activity. The benzenesulfonic acid groups enhance the solubility and stability of the compound, facilitating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of triazinylamino groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-, disodium salt: Contains amino groups instead of triazinylamino groups.
Uniqueness
The presence of the triazinylamino groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt imparts unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with biological molecules, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
37138-23-1 |
|---|---|
Formule moléculaire |
C32H22Cl2N10Na2O6S2 |
Poids moléculaire |
823.6 g/mol |
Nom IUPAC |
disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H24Cl2N10O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
Clé InChI |
KGSSIJBRDHHFTI-YHPRVSEPSA-L |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-3-Amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B8521782.png)


![4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-](/img/structure/B8521799.png)






